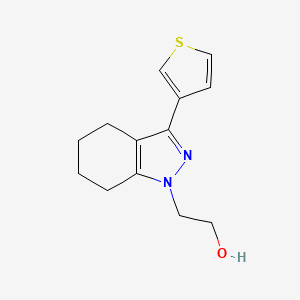

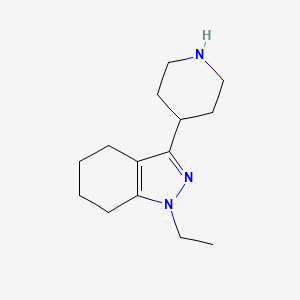

![molecular formula C13H19N3 B1479948 6-cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098054-26-1](/img/structure/B1479948.png)

6-cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1H-imidazo[1,2-b]pyrazole derivatives involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This method was used in the synthesis of an isostere of the indolyl drug pruvanserin .Molecular Structure Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions involving 1H-imidazo[1,2-b]pyrazole include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These reactions are followed by trapping reactions with various electrophiles .Physical and Chemical Properties Analysis

1H-imidazo[1,2-b]pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

Chemical Inhibitors of Cytochrome P450 Isoforms

The study by Khojasteh et al. (2011) explores the selectivity and potency of chemical inhibitors for Cytochrome P450 (CYP) isoforms, crucial for drug metabolism and potential drug–drug interactions. While the compound "6-cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole" is not directly mentioned, the focus on selective inhibitors for CYP isoforms is relevant for understanding how such compounds could be applied in research to delineate the metabolic pathways of various drugs and their interactions within the human liver microsomes Khojasteh et al., 2011.

Pyrazoline Compounds in Neurodegenerative Disorders

Ahsan et al. (2022) delve into the therapeutic potential of pyrazoline compounds for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The review highlights the neuroprotective properties of pyrazolines, their role in inhibiting key enzymes like acetylcholinesterase and monoamine oxidase, and their potential in managing neurodegenerative conditions. This underscores the broader utility of pyrazoline-based compounds in medicinal chemistry, suggesting areas where "this compound" could be investigated Ahsan et al., 2022.

Synthesis and Applications of Pyrazole Heterocycles

Dar and Shamsuzzaman (2015) provide an overview of the synthesis methodologies and wide-ranging biological activities associated with pyrazole derivatives, highlighting their significance in developing new therapeutic agents. This review underlines the importance of pyrazole heterocycles in drug discovery and development, offering insights into how "this compound" might be synthesized and applied in various biological contexts Dar & Shamsuzzaman, 2015.

Therapeutic Applications of Pyrazolines

Shaaban et al. (2012) review the pharmacological effects and therapeutic applications of pyrazoline derivatives, covering a broad spectrum of biological activities. The comprehensive survey of pyrazoline compounds' therapeutic potential, including their antimicrobial, anti-inflammatory, and anticancer properties, provides a foundation for exploring the medicinal applications of "this compound" Shaaban et al., 2012.

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

Garrido et al. (2021) discuss the significance of the imidazo[1,2-b]pyridazine scaffold in medicinal chemistry, particularly its role in developing kinase inhibitors like ponatinib. This review sheds light on the structural and therapeutic versatility of imidazo[1,2-b]pyridazine derivatives, suggesting potential areas of research for compounds like "this compound" in the context of kinase inhibition and other therapeutic applications Garrido et al., 2021.

Zukünftige Richtungen

The 1H-imidazo[1,2-b]pyrazole scaffold has attracted much attention due to its diverse and very useful bioactivities . It is considered a potential non-classical isostere of indole , and its derivatives show a broad range of chemical and biological properties . Therefore, it is expected that this compound will continue to be a focus of research in various fields, including drug discovery and material synthesis.

Wirkmechanismus

Mode of Action

It’s known that the compound has a donor-acceptor (d-a) interaction, presumably happening between the malononitrile group, which is widely considered one of the strongest natural electron-withdrawing groups in organic chemistry, and the proaromatic electron-donor 2-methylene-2,3-dihydro-1h-imidazole .

Biochemische Analyse

Biochemical Properties

6-Cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For instance, it may bind to the active sites of enzymes, altering their catalytic activities and affecting the overall metabolic flux . Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events . Furthermore, this compound has been shown to impact gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes . These effects on cellular processes highlight the potential of this compound in therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activities . For instance, it may act as a competitive inhibitor by occupying the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s function. Alternatively, it can bind to allosteric sites, inducing conformational changes that enhance or inhibit enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, maintaining its biochemical activity over extended periods . It is also subject to degradation, which can affect its efficacy in long-term studies . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing cellular responses and improving metabolic functions. At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites . For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, affecting the overall energy production in cells . Additionally, this compound can interact with cofactors such as NADH and FADH2, influencing their roles in redox reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components . These factors determine the bioavailability and efficacy of the compound in different biological contexts.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it can be directed to the mitochondria, affecting mitochondrial function and energy production . The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

6-cyclopentyl-1-propan-2-ylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c1-10(2)15-7-8-16-13(15)9-12(14-16)11-5-3-4-6-11/h7-11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKDXGNFLQRCIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN2C1=CC(=N2)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

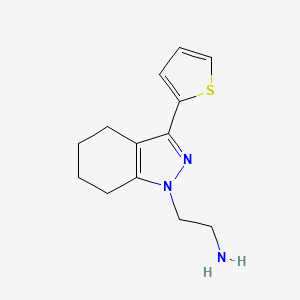

![2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479867.png)

![2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479868.png)

![1-Ethyl-3-phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479872.png)

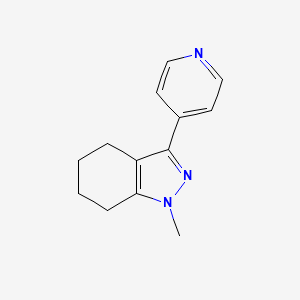

![3-(Pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479874.png)

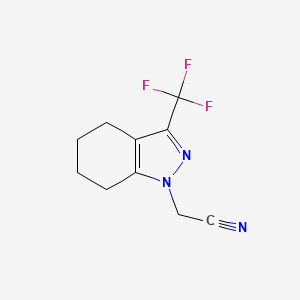

![2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479876.png)

![3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479881.png)

![1-Methyl-3-(piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479882.png)

![1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479884.png)

![1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479888.png)